N-(3-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(3-Acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a hexahydroquinazolinone core linked via a sulfanyl (–S–) bridge to an acetamide group. The 3-acetylphenyl substituent on the acetamide distinguishes it from related analogs. This compound is hypothesized to exhibit bioactivity as a matrix metalloproteinase-9 (MMP-9) inhibitor, given structural similarities to reported inhibitors . Its synthesis likely involves coupling a hexahydroquinazolinone intermediate with a functionalized acetamide precursor, as seen in analogous methodologies .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(22)12-5-4-6-13(9-12)19-16(23)10-25-17-14-7-2-3-8-15(14)20-18(24)21-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQBPQSUNLDRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with an acetyl group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the amide group may participate in substitution reactions, such as nucleophilic aromatic substitution or acyl substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, and acids or bases may be employed depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Core Heterocycle Modifications
- N-(4-Fluorophenyl)-4-(4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-2-ylthio)Butanamide: Shares the hexahydroquinazolinone core and sulfanyl linkage but differs in the acetamide substituent (4-fluorophenyl vs. 3-acetylphenyl) and alkyl chain length (butanamide vs. acetamide). This compound demonstrated potent MMP-9 inhibition (KD = 320 nM) .
- N-(3-Fluoro-4-Methylphenyl)-2-[(4-Oxo-3-(p-Tolyl)-3,4-Dihydroquinazolin-2-yl)Thio]Acetamide: Features a dihydroquinazolinone core (unsaturated) instead of hexahydroquinazolinone. The 3-fluoro-4-methylphenyl group and p-tolyl substituent on the quinazoline highlight the impact of aromatic substitution on activity .
Sulfanyl-Linked Heterocycles with Varied Cores
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide: Replaces the quinazolinone with a diamino-pyrimidine ring.
- VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide): Utilizes a triazole core instead of quinazolinone, demonstrating the versatility of sulfanyl-acetamide scaffolds in targeting insect olfactory receptors .
Physicochemical Properties
*Hypothesized based on structural analogs.
Structure-Activity Relationships (SAR)
- 3-Acetylphenyl Substituent : The acetyl group may engage in hydrogen bonding or π-π stacking with MMP-9’s HPX domain, contrasting with halogenated or alkoxy substituents in other analogs .
- Sulfanyl Bridge : Critical for linking the heterocycle and acetamide; replacing –S– with –O– or –NH– reduces activity in related compounds .
Biological Activity
N-(3-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The compound features an acetylphenyl group linked through a sulfanyl moiety to a hexahydroquinazoline derivative. This structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₃S |
| Molecular Weight | 343.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable anticancer properties. For instance, research has shown that thioamide derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and apoptosis-related proteins.
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds in inhibiting tumor growth in animal models. The compound's structure suggests it may interact with DNA or RNA synthesis pathways, leading to reduced proliferation of cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated that sulfanyl-containing compounds exhibit significant antibacterial and antifungal activities. A comparative study indicated that derivatives with similar functional groups can disrupt microbial cell membranes or inhibit essential metabolic pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Interaction with Biological Targets : It is hypothesized that the compound interacts with DNA or RNA structures leading to inhibition of replication and transcription processes.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Hexahydroquinazoline Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Acetylphenyl Group : Achieved through acylation reactions.
- Sulfanylation : Incorporating the sulfanyl group which is crucial for its biological activity.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Synthesis of hexahydroquinazoline core |
| Step 2 | Acetylation to introduce acetylphenyl group |
| Step 3 | Sulfanylation to complete the structure |
Case Study 1: Anticancer Potential
A study conducted on a series of thioamide derivatives demonstrated significant anticancer activity against various cell lines including breast and lung cancer cells. The results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing sulfanyl groups exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. Table 1: Comparative Synthetic Yields Across Methodologies
| Step | Method (Reference) | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether Formation | NaH/THF | 72 | 92 |
| Acetamide Coupling | EDC/HOBt | 68 | 89 |
| Purification | Silica Chromatography | 60 | 95 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| 4-Methylquinazolinone | EGFR: 12 ± 2 | 15x over VEGFR |
| 6-Fluoroquinazolinone | VEGFR: 8 ± 1 | 8x over EGFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
